REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][CH2:5][c:6]1[n:7][c:8]([CH3:12])[cH:9][cH:10][cH:11]1.[ClH:13]>>[ClH:13].[OH:4][CH2:5][c:6]1[n:7][c:8]([CH3:12])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCc1cccc(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1cccc(CO)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |